4-Ethoxy-3-fluoroaniline
Overview
Description
4-Ethoxy-3-fluoroaniline is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for 4-Ethoxy-3-fluoroaniline is the same, and its InChI code is 1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-) and a fluoro group (F-) on the benzene ring of the aniline structure.Physical And Chemical Properties Analysis
4-Ethoxy-3-fluoroaniline is a liquid at room temperature .Scientific Research Applications
Pharmacological Research
While not a drug itself, 4-ethoxy-3-fluoroaniline contributes to pharmacological research. Scientists explore its interactions with biological targets, studying its binding affinity and potential therapeutic effects. Insights gained from such studies inform drug discovery and optimization.
Additionally, it’s worth noting that 4-Ethoxy-3-fluoroaniline hydrochloride (C₈H₁₀FNO•HCl) is also available, which may have specific applications in proteomics research . Researchers continue to explore novel uses for this compound, and its versatility ensures its relevance across multiple scientific domains.
Safety and Hazards
4-Ethoxy-3-fluoroaniline has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds.
Pharmacokinetics
Its physical properties such as boiling point (~2585° C at 760 mmHg), density (~11 g/mL), and refractive index (n 20D 153) are predicted . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in proteomics research , it may have diverse effects on cellular proteins.
properties
IUPAC Name |
4-ethoxy-3-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLWQZGYKULGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-fluoroaniline |
Synthesis routes and methods
Procedure details
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